molecular formula C9H13ClN2 B2662816 1-Phenylazetidin-3-amine dihydrochloride CAS No. 2055841-16-0

1-Phenylazetidin-3-amine dihydrochloride

Cat. No.: B2662816
CAS No.: 2055841-16-0
M. Wt: 184.66 g/mol
InChI Key: ZGFZLCJXVVJAJZ-UHFFFAOYSA-N
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Description

1-Phenylazetidin-3-amine dihydrochloride (CAS: 2055841-16-0) is a four-membered azetidine ring derivative with a phenyl substituent at the 1-position and an amine group at the 3-position, stabilized as a dihydrochloride salt. Its molecular formula is C₉H₁₄Cl₂N₂, with a molecular weight of 221.13 g/mol. The compound is stored under inert atmosphere at 2–8°C and carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

CAS No.

2055841-16-0

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

1-phenylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,10H2;1H

InChI Key

ZGFZLCJXVVJAJZ-UHFFFAOYSA-N

SMILES

C1C(CN1C2=CC=CC=C2)N.Cl.Cl

Canonical SMILES

C1C(CN1C2=CC=CC=C2)N.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenylazetidin-3-amine dihydrochloride typically involves the reaction of phenylazetidine with hydrochloric acid. The synthetic route can be summarized as follows:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Phenylazetidin-3-amine dihydrochloride is characterized by its azetidine ring structure, which contributes to its unique physical and chemical properties. The molecular formula is C9H12N22HClC_9H_{12}N_2\cdot 2HCl, and it typically appears as a dihydrochloride salt, enhancing its solubility in water. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

1. Medicinal Chemistry:

  • Drug Development: The compound serves as a lead structure for developing new therapeutic agents due to its unique azetidine core. It has been investigated for its potential interactions with biological systems, particularly in modulating pathways related to cancer and infectious diseases.
  • Pharmacological Studies: Research has focused on the compound's binding affinity to specific receptors and enzymes, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

2. Biological Activity:

  • Anticancer Properties: Studies have indicated that this compound exhibits significant antiproliferative effects on human cancer cell lines, such as MCF-7 (breast cancer) cells. Its mechanism involves disrupting cellular pathways involved in tumor growth and metastasis.
  • Antimicrobial Activity: The compound has shown efficacy against various bacterial and fungal pathogens, suggesting its potential use in treating infections like candidiasis and aspergillosis.

3. Industrial Applications:

  • Polymer Chemistry: It serves as a building block for synthesizing complex molecules and polymers, which can lead to materials with tailored properties for diverse industrial applications.

Case Studies

1. Anticancer Study:
A notable study evaluated the antiproliferative effects of this compound on MCF-7 cell lines. The results indicated significant inhibition of cell growth, supporting its potential as an anticancer agent.

2. Antimicrobial Evaluation:
In another study, the compound was screened against several bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungal species (e.g., Candida albicans). The findings demonstrated notable antimicrobial activity, reinforcing its application in infection treatment.

Mechanism of Action

The mechanism of action of 1-Phenylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzhydrylazetidin-3-amine Hydrochloride

  • CAS : 1189735-08-7
  • Molecular Formula : C₁₇H₁₉ClN₂
  • Molecular Weight : 294.80 g/mol
  • Key Differences: Substituent: A benzhydryl (diphenylmethyl) group replaces the phenyl group in the target compound, increasing lipophilicity and steric bulk. Salt Form: Monohydrochloride (vs. dihydrochloride), which may reduce aqueous solubility compared to the target compound.

1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

  • CAS : 1158785-53-5
  • Molecular Formula : C₁₂H₁₇Cl₂N₃O₂
  • Molecular Weight : 308.20 g/mol
  • Key Differences: Ring Structure: Six-membered piperidine ring (vs. four-membered azetidine), offering greater conformational flexibility and reduced ring strain.
  • Applications : Utilized in R&D for its nitro group’s role in redox-active or photolabile applications .

2,4-Diaminoanisole Dihydrochloride

  • CAS : 614-94-8
  • Molecular Formula : C₇H₁₂Cl₂N₂O
  • Molecular Weight : 211.07 g/mol

Physicochemical and Functional Comparisons

Table 1: Key Properties of 1-Phenylazetidin-3-amine Dihydrochloride and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Solubility & Stability
This compound 2055841-16-0 C₉H₁₄Cl₂N₂ 221.13 4-membered Phenyl Likely soluble in acidic conditions
1-Benzhydrylazetidin-3-amine hydrochloride 1189735-08-7 C₁₇H₁₉ClN₂ 294.80 4-membered Benzhydryl Lower solubility (monohydrochloride)
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 1158785-53-5 C₁₂H₁₇Cl₂N₃O₂ 308.20 6-membered 3-Nitrobenzyl Enhanced reactivity due to nitro group
2,4-Diaminoanisole dihydrochloride 614-94-8 C₇H₁₂Cl₂N₂O 211.07 N/A Methoxy, diamino High toxicity; restricted use

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, while bulky groups (e.g., benzhydryl in ) may hinder binding interactions.
  • Salt Form : Dihydrochloride salts generally improve aqueous solubility, critical for bioavailability in drug candidates .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Phenylazetidin-3-amine dihydrochloride to ensure high yield and purity?

  • Methodological Answer : Prioritize reaction conditions such as solvent polarity (e.g., acetonitrile or DMF), temperature control (typically 0–25°C for azetidine ring stability), and stoichiometric ratios of reagents (e.g., phenyl Grignard reagents). Monitor intermediates via TLC or LC-MS to minimize side reactions like ring-opening. Post-synthesis, use recrystallization with ethanol/water mixtures to enhance purity . HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended for purity validation (>98% target) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm the azetidine ring via 1H^1H-NMR (δ 3.5–4.0 ppm for CH2_2N protons) and 13C^{13}C-NMR (δ 50–60 ppm for tertiary amine carbons).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 183.68 for the free base) .
  • XRD : Resolve crystallographic data to confirm stereochemistry, particularly if chiral centers are present .

Q. What stability protocols are recommended for long-term storage of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Periodically assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use desiccants (e.g., silica gel) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives based on this compound for target-specific activity?

  • Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and molecular docking (AutoDock Vina) to assess binding affinity with targets like GPCRs or kinases. Validate predictions with SPR (surface plasmon resonance) for kinetic binding assays .

Q. What strategies resolve contradictions in bioactivity data between enantiomers of this compound?

  • Methodological Answer : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) and test each isomer in parallel assays (e.g., cAMP inhibition for adrenergic receptors). Use statistical meta-analysis to correlate stereochemistry with potency variations .

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

  • Methodological Answer : Conduct systematic solubility screens using USP protocols: equilibrate compound in solvents (DMSO, PBS, ethanol) at 25°C for 24 hrs, followed by filtration and gravimetric analysis. Compare results with computational solubility predictors (e.g., COSMO-RS) to identify outliers .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics or fluorescence anisotropy with DPH probes to assess membrane fluidity changes. MD simulations (GROMACS) can model lipid bilayer interactions at atomic resolution .

Methodological Resources

  • Analytical Validation : Cross-reference NMR/HRMS data with PubChem entries (CID: 94308) and ensure compliance with ICH Q2(R1) guidelines .
  • Safety Protocols : Adhere to OSHA standards for amine handling (gloves, fume hoods) and waste disposal via licensed contractors .
  • Data Management : Utilize cheminformatics platforms (e.g., ChemAxon) for structured data storage and reproducibility .

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